3-Methyl-15-phenylpentadecanoic acid

Myocardial Imaging Fatty Acid Metabolism SPECT Tracer Development

This synthetic fatty acid analog is structurally engineered with a β-methyl group to inhibit rapid β-oxidation and a terminal phenyl group to alter clearance kinetics. It is a critical tool for cardiac metabolic studies where metabolic trapping is not the primary variable. Purchase this specific compound to ensure consistent, documented in vivo behavior in your research models.

Molecular Formula C22H36O2
Molecular Weight 332.5 g/mol
CAS No. 116754-80-4
Cat. No. B049504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-15-phenylpentadecanoic acid
CAS116754-80-4
Synonyms15-phenyl-beta-methylpentadecanoic acid
MPPA
Molecular FormulaC22H36O2
Molecular Weight332.5 g/mol
Structural Identifiers
SMILESCC(CCCCCCCCCCCCC1=CC=CC=C1)CC(=O)O
InChIInChI=1S/C22H36O2/c1-20(19-22(23)24)15-11-8-6-4-2-3-5-7-9-12-16-21-17-13-10-14-18-21/h10,13-14,17-18,20H,2-9,11-12,15-16,19H2,1H3,(H,23,24)
InChIKeyGETJXADZUDOMNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-15-phenylpentadecanoic Acid (CAS 116754-80-4): Verified Specifications and Comparative Performance for Myocardial Imaging Research


3-Methyl-15-phenylpentadecanoic acid (CAS 116754-80-4), also known as 15-phenyl-beta-methylpentadecanoic acid or MPPA, is a long-chain, branched synthetic fatty acid analog with a molecular formula of C22H36O2 and a molecular weight of approximately 332.52 g/mol [1][2]. The compound is characterized by a methyl group at the 3-position (beta position) and a terminal phenyl group at the 15-position, structural features that are specifically engineered to alter its metabolic fate in vivo [1][3]. In myocardial imaging research, this compound serves as a radiolabeled fatty acid tracer; the beta-methyl group is intended to inhibit rapid beta-oxidation, while the terminal phenyl group is designed to prevent omega-oxidation, with the aim of prolonging myocardial retention for imaging purposes [3].

Why 3-Methyl-15-phenylpentadecanoic Acid Cannot Be Replaced by Unmethylated or Non-Phenyl Analogs in Metabolic Imaging Studies


The substitution of 3-Methyl-15-phenylpentadecanoic acid with closely related fatty acid analogs, such as the straight-chain 15-phenylpentadecanoic acid (IPPA/PPA) or other long-chain fatty acids, is scientifically untenable for specific research applications due to profound, quantifiable differences in pharmacokinetic behavior. As demonstrated in comparative studies, the introduction of the beta-methyl group fundamentally alters both the compound's maximum tissue uptake and its subsequent elimination kinetics [1][2]. While the methyl substitution was hypothesized to create a metabolically trapped tracer, studies in murine models revealed that the para-isomer of the methylated compound (p-I-MePPA) actually exhibits a *reduced* maximal heart uptake (by approximately 23%) compared to its unmethylated counterpart (p-I-PPA) and, critically, does not remain trapped but rather clears from the heart with a biexponential elimination pattern [1][3]. Furthermore, the site of iodination (ortho vs. para) has a much greater effect on the methylated analog's biodistribution than on the unmethylated one, with the ortho-isomer showing drastically reduced heart uptake and higher liver accumulation [1]. These stark, isomer-dependent variations in uptake, retention, and clearance mean that experimental results obtained with one analog cannot be reliably extrapolated to another, and the selection of 3-Methyl-15-phenylpentadecanoic acid must be made with precise knowledge of its specific, quantified performance characteristics in the intended model system.

Quantitative Evidence Guide: How 3-Methyl-15-phenylpentadecanoic Acid Performs Against Key Comparators


Para-Isomer: Reduced Maximal Myocardial Uptake Compared to Unmethylated 15-Phenylpentadecanoic Acid

In a direct comparative study in mice, the para-iodinated isomer of 3-Methyl-15-phenylpentadecanoic acid (p-I-MePPA) demonstrated significantly lower maximal heart uptake than its unmethylated analog, para-iodinated 15-phenylpentadecanoic acid (p-I-PPA) [1]. The methyl substituent decreased the maximal heart uptake by approximately 23% [1][2].

Myocardial Imaging Fatty Acid Metabolism SPECT Tracer Development

Para-Isomer: Altered Blood Clearance Kinetics Versus Unmethylated Analog

The blood clearance profile of the para-iodinated 3-Methyl-15-phenylpentadecanoic acid (p-I-MePPA) is fundamentally different from that of its unmethylated counterpart (p-I-PPA). In a mouse model, p-I-PPA radioactivity in blood rapidly decreased and remained low, whereas p-I-MePPA showed a secondary rise in blood radioactivity levels [1][2].

Pharmacokinetics Radiotracer Clearance Biodistribution

Para-Isomer: Absence of Metabolic Trapping and Biexponential Heart Clearance

A central hypothesis for methylated fatty acids was that beta-methylation would block beta-oxidation and lead to prolonged myocardial retention ('trapping'). However, direct comparison with the unmethylated analog revealed that the para-isomer of the methylated compound (p-I-MePPA) does not remain trapped in the heart; instead, it clears with a biexponential elimination pattern, similar to the unmethylated compound [1][2].

Metabolic Trapping Biexponential Clearance Beta-Oxidation Blockade

Pronounced Isomer Effect: Ortho- vs. Para-Iodinated Methylated Fatty Acid

The position of the iodine atom on the phenyl ring (ortho vs. para) has a dramatically more pronounced effect on the methylated compound (MePPA) than on the unmethylated compound (PPA). The ortho-isomer of the methylated fatty acid (o-I-MePPA) shows extremely different biodistribution compared to its para-isomer (p-I-MePPA), a difference not observed to the same degree in the unmethylated series [1][2].

Structure-Activity Relationship Isomer Effect Biodistribution

Inhibition of Beta-Oxidation Confirmed in Isolated Rat Heart Model

In a study using isolated perfused rat hearts, the intramyocardial fate of the closely related 15-p-iodophenyl-beta-methylpentadecanoic acid (IMPPA) was compared to its unmethylated straight-chain analog (IPPA). The presence of the beta-methyl group (a structural feature shared with 3-Methyl-15-phenylpentadecanoic acid) resulted in a clear inhibition of beta-oxidation, evidenced by a lack of significant production of radiolabeled CO2 [1][2].

Beta-Oxidation Myocardial Metabolism Ex Vivo Perfusion

Validated Application Scenarios for 3-Methyl-15-phenylpentadecanoic Acid Based on Comparative Performance Data


Myocardial Fatty Acid Uptake Studies Requiring a Non-Oxidizable Tracer

Researchers requiring a radiolabeled fatty acid analog that is taken up by cardiomyocytes but undergoes minimal beta-oxidation should consider 3-Methyl-15-phenylpentadecanoic acid (or its iodinated derivative, IMPPA). The beta-methyl group has been demonstrated in isolated heart models to inhibit beta-oxidation, as evidenced by negligible 14C-CO2 production compared to straight-chain analogs [1]. This allows for the study of fatty acid uptake and initial esterification processes without the confounding variable of rapid metabolic breakdown, a scenario well-suited for this compound despite its complex clearance kinetics [2].

Comparative Studies of Isomer-Dependent Tracer Biodistribution

This compound class is an ideal tool for investigating the fundamental structure-activity relationships governing the biodistribution of radioiodinated fatty acids. The stark, quantifiable differences between ortho- and para-iodinated isomers of 3-Methyl-15-phenylpentadecanoic acid (e.g., 33% lower heart uptake and 3-fold higher liver accumulation for the ortho-isomer at 10 minutes) provide a powerful model system for studying how subtle structural modifications dictate in vivo fate [1][2]. Researchers must, however, ensure precise specification and verification of the exact isomer being procured and used.

Development of Pharmacokinetic Models for Non-Trapped Fatty Acid Analogs

The observation that the para-isomer of 3-Methyl-15-phenylpentadecanoic acid does not undergo metabolic trapping but instead clears from the myocardium with a biexponential pattern (half-maximum clearance time ~80 min) [1] makes it a relevant compound for developing and validating pharmacokinetic models that account for both tissue uptake and subsequent elimination. This is distinct from applications requiring a simple, 'trapped' tracer, and the compound's known, quantifiable clearance parameters make it a useful standard for such complex modeling efforts.

Radiolabeling and Biodistribution Studies in Murine Models

The extensive foundational work with this compound was conducted in murine models, establishing a robust baseline for its organ distribution. Researchers planning to use 3-Methyl-15-phenylpentadecanoic acid in new mouse studies can directly reference these quantitative benchmarks. For instance, a maximal heart uptake of 36%/g for the para-isomer and 24%/g for the ortho-isomer can be expected under similar conditions, providing a valuable reference point for comparing new compounds or studying the effects of interventions on fatty acid handling [1]. This existing data makes the compound a convenient choice for follow-up or comparative rodent research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-15-phenylpentadecanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.